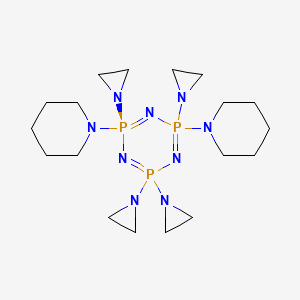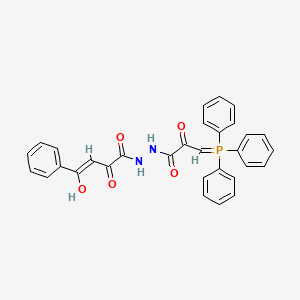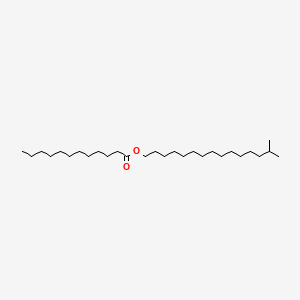
Isocetyl laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocetyl laurate is an ester compound formed from isocetyl alcohol (14-methylpentadecan-1-ol) and lauric acid (dodecanoic acid). It is commonly used in the cosmetic industry as an emollient and skin-conditioning agent due to its ability to provide a smooth and silky feel to the skin .
准备方法
Synthetic Routes and Reaction Conditions
Isocetyl laurate is typically synthesized through an esterification reaction between isocetyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Isocetyl alcohol+Lauric acid→Isocetyl laurate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of a fixed-bed reactor with a solid acid catalyst, such as Amberlyst 15, has been reported to achieve high yields and purity .
化学反应分析
Types of Reactions
Isocetyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isocetyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Isocetyl alcohol and lauric acid.
Transesterification: New esters and alcohols, depending on the reacting alcohol.
科学研究应用
Isocetyl laurate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study esterification and transesterification reactions. In biology, it is used to investigate the effects of esters on skin permeability and as a carrier for active pharmaceutical ingredients in topical formulations .
作用机制
The primary mechanism of action of isocetyl laurate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and providing a moisturizing effect. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
相似化合物的比较
Similar Compounds
- Isoamyl laurate
- Isostearyl isostearate
- Octyldodecanol
- Isononyl isononanoate
- Pentaerythrityl tetraisostearate
- C12-15 alkyl benzoate
- Coco-caprylate/caprate
Uniqueness
Isocetyl laurate is unique due to its specific combination of isocetyl alcohol and lauric acid, which provides a distinct balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent, offering a non-greasy feel and excellent spreadability .
属性
CAS 编号 |
89527-28-6 |
|---|---|
分子式 |
C28H56O2 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
14-methylpentadecyl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-12-16-19-22-25-28(29)30-26-23-20-17-14-11-9-10-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |
InChI 键 |
GUCDEFZGCOXDCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



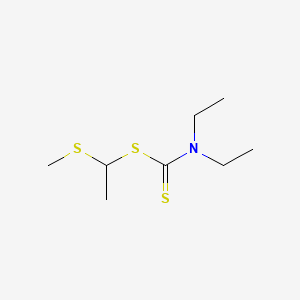
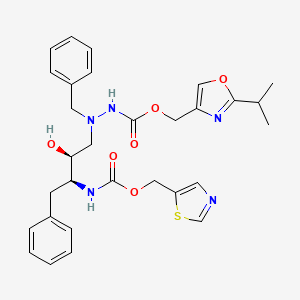
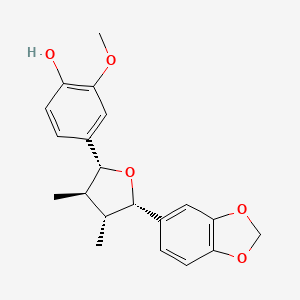
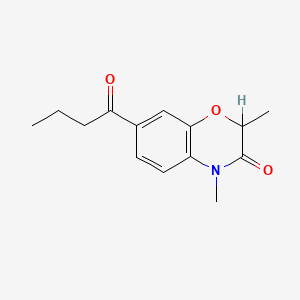

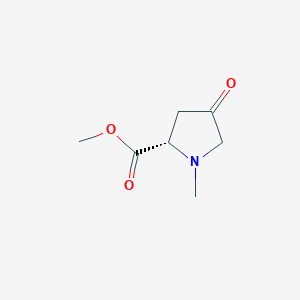
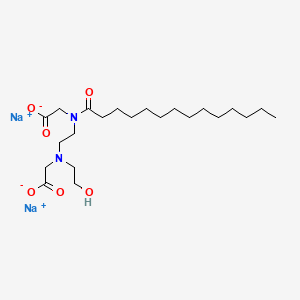
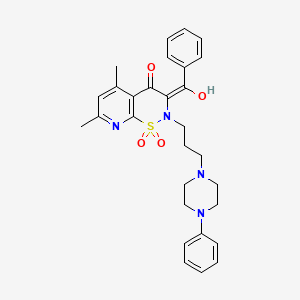

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
